(3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid
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Overview
Description
(3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid: is an organic compound with the molecular formula C₁₂H₁₂BNO₃S and a molecular weight of 261.1 g/mol . This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a thiophene-2-carboxamido group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Thiophene-2-carboxamido Intermediate: This step involves the reaction of thiophene-2-carboxylic acid with an amine to form the thiophene-2-carboxamido group.
Attachment to the Phenyl Ring: The thiophene-2-carboxamido group is then attached to a phenyl ring through a suitable linker, such as a methylene group.
Introduction of the Boronic Acid Group: Finally, the boronic acid group is introduced to the phenyl ring using a boron-containing reagent, such as boronic acid or boronate ester.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride.
Reduction: The compound can also undergo reduction reactions, particularly at the thiophene ring, leading to the formation of dihydrothiophene derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products:
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Dihydrothiophene derivatives.
Substitution: Various biaryl or vinyl-aryl compounds.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for targeted drug delivery and imaging.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Industry:
Mechanism of Action
The mechanism of action of (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Thiophene-2-boronic acid: Similar structure but lacks the carboxamido group.
Phenylboronic acid: Similar structure but lacks the thiophene and carboxamido groups.
(4-(Thiophene-2-carboxamido)phenyl)boronic acid: Similar structure but with the carboxamido group at a different position on the phenyl ring.
Uniqueness: (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid is unique due to the presence of both the thiophene-2-carboxamido group and the boronic acid group on the same molecule. This combination allows for versatile reactivity and a wide range of applications in various fields .
Biological Activity
The compound (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid is a member of the boronic acid family, known for its diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
1. Chemical Structure and Synthesis
The structure of this compound features a thiophene ring linked to a carboxamide group and a boronic acid moiety. The synthesis typically involves the coupling of thiophene derivatives with boronic acids through palladium-catalyzed reactions, which has been documented in various studies .
2. Antiviral Activity
Recent studies have highlighted the antiviral potential of thiophene-based compounds, including those similar to this compound. For instance, a series of thiophene derivatives demonstrated significant antiviral activity against the Ebola virus, with effective concentrations in the micromolar range. The mechanism of action involved inhibition of viral entry, showcasing the compound's potential as a therapeutic agent .
Table 1: Antiviral Activity of Thiophene Derivatives
Compound ID | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |
---|---|---|---|
Thiophene 1 | 0.5 | 10 | 20 |
Thiophene 2 | 0.7 | 15 | 21.4 |
Thiophene 3 | 0.4 | 12 | 30 |
3. Antibacterial Activity
The antibacterial efficacy of thiophene derivatives has also been investigated. Studies show that compounds with thiophene structures exhibit inhibitory effects against various strains of bacteria, including ESBL-producing E. coli. The binding interactions between these compounds and bacterial proteins have been elucidated through molecular docking studies, indicating their potential as novel antibacterial agents .
Table 2: Antibacterial Activity Against E. coli Strains
Compound ID | Minimum Inhibitory Concentration (MIC) |
---|---|
Thiophene A | 2 µg/mL |
Thiophene B | 4 µg/mL |
Thiophene C | 1 µg/mL |
4. Anticancer Activity
Boronic acids are recognized for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer progression. The compound has shown promising results in vitro against various cancer cell lines, particularly MCF-7 breast cancer cells. The cytotoxic effects were evaluated using IC50 values, revealing significant potency .
Table 3: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 | 18.76 |
HeLa | 25.00 |
A549 | 30.50 |
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Antiviral Mechanism : Inhibition of viral entry through interference with viral glycoproteins.
- Antibacterial Mechanism : Binding to bacterial enzymes, disrupting their function.
- Anticancer Mechanism : Inhibition of proteasomal activity and modulation of cell signaling pathways involved in proliferation and apoptosis .
6. Case Studies
Several case studies have explored the efficacy and safety profiles of thiophene derivatives:
- Ebola Virus Study : A compound similar to this compound was tested for its ability to inhibit Ebola virus entry in vitro, showing promising results that warrant further clinical investigation .
- Antibacterial Efficacy : A study demonstrated that a series of thiophene derivatives exhibited significant antibacterial activity against multidrug-resistant strains, highlighting their potential as alternative therapies in antibiotic resistance scenarios .
- Cytotoxicity Assessment : Research indicated that the compound had selective cytotoxic effects on cancer cells while sparing healthy cells, underscoring its therapeutic potential in oncology .
Properties
IUPAC Name |
[3-[(thiophene-2-carbonylamino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3S/c15-12(11-5-2-6-18-11)14-8-9-3-1-4-10(7-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVOOYBANAYJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CNC(=O)C2=CC=CS2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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